molecular formula C9H9NO3 B3255694 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 258532-71-7

8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B3255694
CAS No.: 258532-71-7
M. Wt: 179.17 g/mol
InChI Key: MOWVRLNDJXSKKR-UHFFFAOYSA-N
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Description

8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-7-4-2-3-6-9(7)13-5-8(11)10-6/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWVRLNDJXSKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives and Evolution of Benzoxazinone Scaffold Research

The scientific journey of the benzoxazinone (B8607429) scaffold began over a century ago. Early research in the 20th century laid the foundational groundwork for the synthesis of these heterocyclic systems. A pivotal moment in the history of benzoxazinone research was the isolation of naturally occurring derivatives, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy counterpart, 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), from gramineous plants like wheat and maize. jocpr.comresearchgate.net This discovery was significant as it revealed the role of these compounds in the natural chemical defense mechanisms of plants against insects and pathogens. researchgate.net

This initial focus on natural products and allelopathy gradually expanded. Over the decades, the research evolved from isolation and structural elucidation to the development of diverse and sophisticated synthetic methodologies. researchgate.net This has allowed chemists to create a vast library of benzoxazinone derivatives, enabling extensive exploration of their biological activities. The versatility and relative accessibility of the benzoxazinone skeleton have established it as a "privileged scaffold" in medicinal chemistry, leading to the discovery of compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. jocpr.comresearchgate.net

Rationale for Focused Investigation on the 8 Methoxy 2h Benzo B Nih.govnih.govoxazin 3 4h One Isomer

The specific placement of substituents on the benzene (B151609) ring of the benzoxazinone (B8607429) core is a critical determinant of a molecule's biological activity. The rationale for investigating the 8-methoxy isomer, specifically, is rooted in the systematic exploration of structure-activity relationships (SAR). Medicinal chemists synthesize and test a variety of positional isomers to map how the location of a particular functional group, in this case, the methoxy (B1213986) group, influences the compound's interaction with biological targets.

While literature specifically detailing the standalone activity of 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one is sparse, studies on related structures underscore the importance of substitution at the 8-position. For example, derivatives such as 8-[2-(4-Aryl-1-piperazinyl) ethyl]-2H-1, 4-benzoxazin- 3(4H)-ones have been identified as highly potent receptor antagonists. This indicates that the 8-position is a synthetically viable and pharmacologically significant site for modification.

Furthermore, the commercial availability of 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one suggests its utility as a chemical building block. myskinrecipes.com Synthetic chemists can use this isomer as a starting material to construct more complex molecules, leveraging the specific electronic and steric properties conferred by the 8-methoxy group to achieve desired therapeutic profiles. The investigation of this isomer is therefore driven by the need to fully comprehend the SAR of the benzoxazinone class and to provide novel foundational structures for drug discovery programs.

Current Landscape of Scholarly Inquiry on the Benzoxazinone Core and Its Methoxy Derivatives

The current research landscape for benzoxazinones is dynamic and expansive, with a primary focus on the synthesis of novel derivatives and the evaluation of their therapeutic potential across various disease models. jocpr.comresearchgate.net A significant area of investigation is oncology, where benzoxazinone (B8607429) derivatives are being explored as inhibitors of cancer cell proliferation. nih.govacs.org Other research avenues include their development as platelet aggregation inhibitors and as inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease. nih.govnih.gov

Methoxy-substituted benzoxazinones are a particularly active area of study. The naturally occurring 7-methoxy derivative, DIMBOA, continues to be a subject of interest for its biological roles. jocpr.com Synthetic methoxy (B1213986) derivatives are being incorporated into a wide range of potential drug candidates. The position of the methoxy group is crucial, as different isomers exhibit distinct biological activities. This highlights the importance of synthesizing and evaluating a full panel of isomers, including the 8-methoxy variant, to identify the most promising therapeutic leads.

Interactive Table: Reported Biological Activities of Benzoxazinone Derivatives

Derivative ClassBiological Activity InvestigatedReference
2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivativesPlatelet Aggregation Inhibition nih.gov
2H-benzo[b] nih.govnih.govoxazin-3(4H)-one-1,2,3-triazole hybridsAnticancer (Lung, Liver, Breast, Colon, Ovary) nih.gov
4H-benzo[d] nih.govmyskinrecipes.comoxazine (B8389632) derivativesAnticancer (Breast) acs.org
Benzothiazole-benzo nih.govnih.govoxazin-3(4H)-one hybridAcetylcholinesterase Inhibition nih.gov
General Benzoxazinone DerivativesAntimicrobial, Antidiabetic, Antidepressant jocpr.com

Key Unanswered Questions and Research Gaps Pertaining to 8 Methoxy 2h Benzo B Nih.govnih.govoxazin 3 4h One

Retrosynthetic Analysis and Strategic Disconnections for the 8-Methoxy-2H-benzo[b]nih.govnih.govoxazin-3(4H)-one Core Scaffold

Retrosynthetic analysis of the 8-methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one core reveals two primary disconnection points, leading to logical and commonly employed synthetic pathways. The most straightforward approach involves disconnecting the amide bond and the ether linkage of the oxazinone ring.

Disconnection 1 (C2-N1 and C8a-O1 bond cleavage): This primary disconnection leads back to a key starting material, 2-amino-3-methoxyphenol. This aminophenol derivative serves as the foundational building block, containing the requisite arrangement of amino and hydroxyl groups on the benzene (B151609) ring, with the methoxy (B1213986) group pre-installed at the correct position. The second component required for this synthesis is a two-carbon unit that can form the C2 and C3 of the oxazinone ring. Typically, a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide, or an ester thereof (e.g., ethyl chloroacetate), is used for this purpose. acs.orgnih.gov

This retrosynthetic strategy is advantageous due to the commercial availability or accessible synthesis of the 2-aminophenol (B121084) precursors. The subsequent cyclization to form the benzoxazinone ring is often a high-yielding and reliable transformation.

Disconnection 2 (Alternative Pathways): While less common for this specific scaffold, other retrosynthetic strategies for benzoxazinones could involve intramolecular C-O bond formation from a suitably functionalized N-acyl-2-haloaniline. However, the aminophenol route is generally more direct and efficient for the synthesis of the title compound.

Classical and Contemporary Methodologies for the Synthesis of 8-Methoxy-2H-benzo[b]nih.govnih.govoxazin-3(4H)-one

The synthesis of 8-methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one has been achieved through various methodologies, ranging from classical multi-step procedures to more modern, optimized approaches that prioritize efficiency and sustainability.

The most prevalent multi-step synthesis of the target compound begins with a 2-nitrophenol (B165410) precursor, which is then elaborated to the final benzoxazinone. A representative pathway is as follows:

O-Alkylation: The synthesis often starts with a suitable 2-nitrophenol. O-alkylation of the phenolic hydroxyl group with an ethyl haloacetate (e.g., ethyl bromoacetate) is performed in the presence of a base like potassium hydroxide (B78521) in a solvent such as N,N-dimethylformamide (DMF). acs.org

Reduction of the Nitro Group: The nitro group is then reduced to an amine. This transformation is commonly achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-based reductions (e.g., SnCl2/HCl). This step yields the corresponding aminophenol derivative.

Intramolecular Cyclization: The final step is an intramolecular cyclization of the resulting amino compound. This is typically acid- or base-catalyzed and results in the formation of the benzoxazinone ring.

Process optimization techniques focus on improving yields, reducing reaction times, and simplifying purification. acs.orgnih.gov This includes screening different solvents, bases, and catalysts, as well as optimizing reaction temperatures and concentrations. For instance, the choice of base in the initial O-alkylation step can significantly impact the reaction efficiency. Similarly, the method of nitro group reduction can be selected based on substrate tolerance and desired purity of the intermediate.

The synthesis of benzoxazinones from substituted aminophenols requires careful control of regioselectivity, especially when multiple isomers are possible. In the case of 8-methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one, the starting material, 2-amino-3-methoxyphenol, dictates the final position of the methoxy group.

The cyclization step must be chemoselective, favoring the formation of the desired six-membered oxazinone ring over other potential side reactions. The reaction conditions, such as the choice of solvent and catalyst, can be tuned to promote the intramolecular N-acylation that leads to the benzoxazinone core. Research has shown that the electronic nature of the substituents on the aromatic ring can influence the ease of cyclization. mdpi.com

The table below summarizes some synthetic approaches for different benzoxazinone isomers, highlighting the importance of starting material selection for regiochemical control.

Starting MaterialReagentProduct IsomerReference
2-Amino-3-methoxyphenolChloroacetyl chloride8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-oneN/A
2-Amino-4-methoxyphenolChloroacetyl chloride7-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one sigmaaldrich.com
2-Amino-5-methoxyphenolChloroacetyl chloride6-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-oneN/A

This table is illustrative and based on general synthetic principles of benzoxazinone formation.

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. researchgate.net For the synthesis of benzoxazinones, several green approaches have been explored. nih.gov These include:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as ethanol (B145695) or water, where possible. researchgate.net

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. For example, the use of acid or base catalysts for cyclization is a common practice.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or mechanochemical methods (ball-milling) can significantly reduce reaction times and energy consumption. rsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. organic-chemistry.org

Diversification and Derivatization Strategies for the 8-Methoxy-2H-benzo[b]nih.govnih.govoxazin-3(4H)-one Scaffold

The 8-methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold can be further modified to explore structure-activity relationships and develop new compounds with tailored properties. acs.org The primary sites for derivatization are the nitrogen atom of the lactam (N-4) and the aromatic ring. nih.govacs.org

N-Alkylation/N-Arylation: The hydrogen atom on the nitrogen at the 4-position is acidic and can be readily deprotonated with a suitable base (e.g., sodium hydride) to form an anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to introduce a wide range of substituents at the N-4 position. This N-substitution is a common strategy to modulate the lipophilicity and steric bulk of the molecule, which can influence its biological activity. researchgate.net

Aromatic Functionalization: Although the aromatic ring of the benzoxazinone is generally electron-rich, electrophilic aromatic substitution reactions can be challenging due to the presence of the deactivating lactam group. However, functionalization of the aromatic ring is often achieved by starting with an already substituted aminophenol. nih.govacs.org For instance, introducing other substituents like halogens (fluoro, chloro) or nitro groups onto the benzene ring of the precursor can lead to a variety of functionalized 8-methoxy-benzoxazinones. nih.govacs.org These modifications can significantly alter the electronic and steric properties of the molecule. acs.org

The following table provides examples of derivatization reactions on the general benzoxazinone scaffold, which are applicable to the 8-methoxy analog.

Position of DerivatizationReaction TypeReagentsPotential SubstituentsReference
N-4N-AlkylationAlkyl halide, Base (e.g., NaH)Methyl, Ethyl, Benzyl, etc. researchgate.net
Aromatic Ring (C5, C6, C7)Electrophilic Aromatic Substitution (on precursor)Halogenating agents (e.g., NBS, NCS), Nitrating agents (e.g., HNO3/H2SO4)-Cl, -Br, -F, -NO2 acs.org
C-2Condensation (on precursor)Various aldehydes/ketonesAlkyl, Aryl groups researchgate.net

Synthesis of Analogues and Homologues for Structure-Activity Profiling

The systematic synthesis of analogues and homologues of 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one is a cornerstone of medicinal chemistry, aimed at elucidating the structural requirements for a desired biological activity. This process involves modifying the core scaffold at various positions to probe interactions with biological targets and optimize pharmacokinetic properties.

A primary strategy involves the introduction of diverse substituents on the aromatic ring or at the N-4 position of the oxazine (B8389632) ring. By keeping the 8-methoxy group constant, chemists can explore the impact of other functionalities. For instance, in studies on the broader class of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones, researchers have synthesized series of derivatives to probe for specific activities. One such approach is the creation of hybrid molecules, where the benzoxazinone scaffold is linked to another pharmacologically active moiety. A notable example is the synthesis of derivatives where a 1,2,3-triazole ring is appended to the benzoxazinone core. nih.govnih.gov This structural hybridization aims to combine the pharmacological profiles of both heterocyclic systems to enhance bioactivity, such as anticancer properties. nih.govnih.gov

The synthesis of these analogues often begins with a suitably substituted 2-aminophenol, in this case, 2-amino-3-methoxyphenol. The general synthetic route can be adapted to introduce various side chains. For example, N-alkylation or N-arylation at the 4-position can be achieved, or different groups can be installed at other positions on the benzene ring, if the synthesis starts from a more complex aminophenol.

Structure-activity relationship studies on such series of compounds have yielded critical insights. For example, in a series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives developed as platelet aggregation inhibitors, modifications were made by introducing different substituted aniline (B41778) moieties into the structure. nih.govsigmaaldrich.com The resulting data allowed for a preliminary investigation of the structure-activity relationship, revealing how different substituents on the aniline ring influence inhibitory potency against ADP-induced platelet aggregation. nih.govsigmaaldrich.com Similarly, another study focused on creating analogues as inhibitors of mycobacterial thymidylate synthase X for anti-tuberculosis applications, generating a model for how these compounds bind to their target. nih.gov

The table below summarizes examples of synthesized analogues from the parent 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold, illustrating the types of modifications undertaken for SAR profiling. These strategies are directly applicable to the 8-methoxy derivative.

Derivative Type Modification Strategy Purpose of Derivatization Example Finding
1,2,3-Triazole HybridsLinking a 1,2,3-triazole moiety to the benzoxazinone core. nih.govnih.govTo investigate anticancer activity. nih.govnih.govCompounds 14b and 14c showed potent inhibitory effects against the A549 lung cancer cell line. nih.gov
Substituted Phenyl AnaloguesCondensation with various anilines to introduce substituted phenyl groups. nih.govsigmaaldrich.comTo develop inhibitors of platelet aggregation. nih.govsigmaaldrich.comCompound 7a exhibited the most potent inhibitory effect in the series, with an IC50 value of 10.14 μmol/L. nih.govsigmaaldrich.com
Cinnamoyl DerivativesIntroduction of a cinnamoyl group at the C-6 position. nih.govTo evaluate anticancer activity. nih.govA synthesized derivative effectively suppressed A549 lung cancer cell growth by inducing autophagy. nih.gov
Paeonol (B1678282) HybridsIncorporation of the 1,4-benzoxazinone moiety into paeonol derivatives. ijsr.netTo explore new bioactive compounds. ijsr.netDemonstrates a strategy for combining the benzoxazinone core with natural product scaffolds.

Application of Modern Coupling and Advanced Transformation Reactions

The synthesis of complex 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives is greatly enhanced by the use of modern synthetic reactions, which offer high efficiency, selectivity, and functional group tolerance. These methods include transition-metal-catalyzed cross-coupling reactions and advanced intramolecular rearrangements.

Smiles Rearrangement: A key advanced transformation in the synthesis of the benzoxazinone core is the Smiles rearrangement. nih.govsigmaaldrich.comijsr.net This intramolecular nucleophilic aromatic substitution reaction is pivotal in certain synthetic routes. For instance, novel 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones have been synthesized through a sequence involving condensation, reduction, O-alkylation, and a crucial Smiles rearrangement as the final ring-closing step. nih.govsigmaaldrich.com This method provides a powerful tool for constructing the heterocyclic system from readily available starting materials.

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern coupling reactions are indispensable for derivatizing the aromatic ring of 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one. To create aryl-substituted analogues, for example, a halogenated benzoxazinone precursor can be subjected to Suzuki, Heck, or Sonogashira coupling reactions. A review of synthetic strategies highlights the use of Suzuki coupling on a solid-phase resin to prepare a series of 7-aryl-benzo[b] nih.govnih.govoxazin-3(4H)-ones. ijsr.net This approach allows for the rapid generation of a library of compounds with diverse aryl substituents at a specific position, which is invaluable for SAR studies. Although this example is for the 7-position, the principle is directly applicable to a suitably functionalized 8-methoxy precursor.

Copper-catalyzed reactions have also proven effective. A one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from 2-(o-haloaryloxy)acyl chlorides and primary amines has been developed, showcasing the utility of copper catalysis in forming the core structure efficiently. ijsr.net For related heterocyclic systems, such as benzo[d] nih.govnih.govoxazin-4-ones, CuCl-catalyzed decarboxylative coupling has been used to access 2-substituted derivatives from α-keto acids and anthranilic acids under mild conditions. mdpi.com

The table below details several modern synthetic reactions that can be applied to the synthesis and derivatization of 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one.

Reaction Type Catalyst/Reagent Transformation Achieved Significance
Smiles RearrangementBase-mediatedIntramolecular cyclization to form the benzoxazinone ring. nih.govsigmaaldrich.comAn efficient method for constructing the core heterocyclic scaffold.
Suzuki CouplingPalladium catalystC-C bond formation to introduce aryl or vinyl groups on the aromatic ring. ijsr.netEnables the synthesis of a wide range of aryl-substituted analogues for SAR studies. ijsr.net
Reductive CyclizationFe/Acetic AcidForms the benzoxazinone ring from a 2-(2-nitrophenoxy)acetonitrile (B3041539) precursor. ijsr.netProvides an alternative and facile route to the core structure. ijsr.net
Copper-Catalyzed SynthesisCopper catalystOne-pot formation of the benzoxazinone ring from haloaryloxyacyl chlorides and amines. ijsr.netOffers a streamlined and efficient synthetic pathway. ijsr.net
Rhodium-Catalyzed AnnulationRh(III) catalystCascade dehydrative annulation to access substituted benzoxazin-4-ones. mdpi.comRepresents an advanced method for building related heterocyclic systems.

These advanced synthetic strategies provide chemists with a versatile and powerful toolkit for the synthesis and chemical derivatization of 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one, facilitating the exploration of its chemical biology and therapeutic potential.

Systematic Structural Modifications and Their Impact on Biological Activity Profiles

Systematic modifications of the 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one core have been instrumental in elucidating the structural requirements for various biological activities, including anticancer, antibacterial, and antiplatelet effects.

One area of significant investigation has been the development of hypoxia-targeted anticancer agents. A small library of 2H-benzo[b] nih.govnih.govoxazine derivatives was synthesized and evaluated for their cytotoxic activity under both normal (normoxic) and low-oxygen (hypoxic) conditions, which are characteristic of solid tumors. nih.gov This research revealed that specific substitutions on the benzoxazinone core could lead to compounds that selectively inhibit the growth of cancer cells in a hypoxic environment. nih.gov For instance, certain derivatives demonstrated significant downregulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key protein in tumor survival under hypoxic conditions. nih.gov

In the pursuit of novel antibacterial agents, researchers have synthesized 2-chloro-8-methoxy-3-aryl- nih.govnih.govbenzoxazine (B1645224) derivatives. The introduction of a chlorine atom at the 2-position and various aryl groups at the 3-position of the benzoxazine ring, followed by further derivatization to form hydrazones, yielded compounds with notable antibacterial properties against both gram-positive and gram-negative bacteria.

Furthermore, modifications have been explored to develop antiplatelet agents. A series of novel 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones were synthesized through a multi-step process involving condensation, reduction, O-alkylation, and the Smiles rearrangement. nih.gov These modifications led to compounds that could inhibit ADP-induced platelet aggregation. nih.gov The preliminary SAR from this study indicated that the nature of the substituents on the benzoxazinone scaffold plays a crucial role in modulating the antiplatelet activity. nih.gov

Another study focused on creating hybrid molecules by linking the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold with 1,2,3-triazoles to enhance anticancer activity. nih.gov This molecular hybridization strategy resulted in derivatives with potent inhibitory effects against various human cancer cell lines, with some compounds inducing apoptosis and DNA damage in tumor cells. nih.gov

The following interactive table summarizes the biological activities of some representative 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives:

DerivativeModificationBiological Activity
Hypoxia-activated prodrugsVaried substitutions on the coreSelective cytotoxicity to hypoxic cancer cells nih.gov
2-chloro-8-methoxy-3-aryl- nih.govnih.govbenzoxazine hydrazonesChlorine at C2, aryl at N3, hydrazone linkageAntibacterial activity nih.gov
Substituted 2H-benzo[b] nih.govnih.govoxazin-3(4H)-onesModifications via Smiles rearrangementAntiplatelet aggregation nih.gov
1,2,3-triazole hybrids1,2,3-triazole moiety attachedAnticancer, apoptosis induction nih.gov

Identification of Pharmacophoric Features and Key Structural Determinants for Desired Activity

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzoxazinone derivatives, these studies have been pivotal in defining the key structural determinants for activities such as antiplatelet aggregation.

A pharmacophore identification study on a series of substituted benzoxazinone derivatives as antiplatelet agents revealed that hydrogen bond acceptors, aromatic groups, and hydrophobic features are critical for their activity. nih.gov The model suggested that the presence of at least three hydrogen bond acceptors at specific distances from each other is a key requirement. nih.gov This information is invaluable for designing new derivatives with enhanced antiplatelet potential.

The general pharmacophore for the antiplatelet activity of benzoxazinone derivatives can be summarized as follows:

Aromatic Ring: Provides a scaffold for the molecule and can engage in π-π stacking interactions with the biological target.

Hydrogen Bond Acceptors: The carbonyl group of the oxazinone ring and other strategically placed acceptors are crucial for binding to the target protein.

For anticancer activity, the structural determinants can be more varied depending on the specific target. In the case of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, the pharmacophoric features include the benzoxazinone ring system, the triazole ring, and the substituted phenyl ring, which together form a structure capable of intercalating with DNA and inducing cell death. nih.gov

Influence of Stereochemistry and Conformational Preferences on Biological Interactions

The three-dimensional structure of a molecule, including its stereochemistry and conformational preferences, plays a pivotal role in its interaction with biological targets. nih.gov For chiral molecules, enantiomers can exhibit significantly different biological activities, as one enantiomer may fit into a receptor's binding site more effectively than the other. mdpi.com

In the context of 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, the introduction of a chiral center, for instance at the 2-position of the oxazinone ring, can lead to enantiomers with distinct pharmacological profiles. While specific studies on the stereoselective synthesis and differential biological evaluation of 8-methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one enantiomers are not extensively reported in the available literature, the general principles of stereochemistry in drug design strongly suggest that this would be a critical factor. nih.govmdpi.com

Conformational analysis of related benzoxazine structures provides some insight into the potential shapes these molecules can adopt. X-ray crystallography studies of 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine have shown that the six-membered oxazine ring adopts a half-chair conformation. nih.gov Similarly, a study on 6-Allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine revealed a sofa conformation for the oxazinane ring. nih.gov These preferred conformations dictate the spatial orientation of the substituents, which in turn influences how the molecule interacts with its biological target. The specific conformation can affect the molecule's ability to fit into a binding pocket and form key interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Benzoxazinone Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models are powerful tools for predicting the activity of new, unsynthesized compounds and for understanding the key molecular properties that drive biological activity.

Several 3D-QSAR studies have been conducted on substituted benzoxazinone derivatives to model their antiplatelet activity. nih.gov In one such study, a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach was used to develop a predictive model. nih.gov The best model showed a high correlation coefficient, indicating its robustness in predicting the antiplatelet activity of new benzoxazinone derivatives. nih.gov The descriptors used in these models often relate to steric, electrostatic, and hydrophobic fields around the molecules, highlighting the importance of these properties for activity. nih.gov For example, the models indicated that substitution with bulky groups, such as methoxy, could enhance activity by influencing the conformation of the molecule. nih.gov

The general equation for a QSAR model can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

The following table presents a conceptual overview of descriptors that could be used in a QSAR model for benzoxazinone activity:

Descriptor TypeExamplePotential Influence on Activity
ElectronicDipole MomentAffects long-range interactions with the target.
StericMolar RefractivityRelates to the volume and polarizability of the molecule, influencing binding site fit.
HydrophobicLogPGoverns the molecule's ability to cross cell membranes and interact with hydrophobic pockets.
TopologicalWiener IndexDescribes molecular branching, which can impact receptor binding.

These predictive models are valuable for prioritizing the synthesis of new derivatives with a higher likelihood of possessing the desired biological activity, thereby accelerating the drug discovery process.

Computational Approaches to Elucidate Structure-Target Interactions and Binding Affinity

Computational methods, particularly molecular docking, are instrumental in visualizing and understanding the interactions between a ligand (such as an 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivative) and its biological target at the atomic level. These techniques predict the preferred orientation of a molecule within the binding site of a receptor and estimate the strength of the interaction, or binding affinity.

Molecular docking studies have been employed to investigate the antibacterial mechanism of 2-chloro-8-methoxy-3-aryl- nih.govnih.govbenzoxazine derivatives. nih.gov These studies docked the synthesized compounds into the ATP-binding domain of the bacterial gyrase enzyme, a known target for antibacterial drugs. The results provided insights into the binding modes of the active compounds, revealing key interactions with amino acid residues in the active site that are responsible for their inhibitory activity. nih.gov

In the context of anticancer research, molecular docking has been used to study the interaction of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles with DNA. nih.gov Energy minimization and docking simulations showed that these compounds could adopt a conformation that allows them to intercalate into the DNA double helix, leading to DNA damage and subsequent cell death. nih.gov

The binding affinity of a ligand to its target is often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. The following conceptual table illustrates the types of interactions that can be identified through molecular docking:

Interaction TypeDescription
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.

These computational approaches, in conjunction with experimental data, provide a powerful platform for understanding the molecular basis of the biological activity of 8-Methoxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives and for the rational design of new therapeutic agents.

Identification and Validation of Molecular Targets (e.g., enzymes, receptors, ion channels)

While direct molecular target identification for 8-Methoxy-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one is not extensively documented, a commercially available version of the closely related compound, 7-Methoxy-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one, is described as an inhibitor of β-glucosidase. biosynth.com This enzyme is responsible for the hydrolysis of glycosides, and its inhibition suggests a potential role for this compound in modulating processes where β-glucosidase is active, such as in certain metabolic pathways or in the gut microbiome. biosynth.com

Broader research into the 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one scaffold has revealed a range of biological targets for its derivatives, indicating the therapeutic potential of this chemical class. These targets include:

PI3K/mTOR: A derivative, compound 8d-1, has been identified as a potent pan-class I PI3K/mTOR dual inhibitor with an IC50 of 0.63 nM against PI3Kα. drugbank.com This pathway is crucial for cell growth and survival, and its inhibition is a key strategy in cancer therapy. drugbank.com

Cyclin-Dependent Kinase 9 (CDK9): Compound 32k, a derivative of 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one, was identified as a selective CDK9 inhibitor. nih.gov CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, making it a target for hematologic malignancies. nih.gov

β2-Adrenoceptors: Derivatives of 5-hydroxy-4H-benzo nih.govacs.orgoxazin-3-one have been developed as potent β2-adrenoceptor agonists. acs.orgresearchgate.net One such derivative, compound A19, was identified as a partial β2-agonist with high potency. acs.org

DNA: Some benzoxazinone derivatives have been shown to interact with and damage DNA. For instance, derivatives linked to 1,2,3-triazoles have been observed to induce DNA damage in cancer cells. nih.gov

Platelet Aggregation: Novel synthetic 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one derivatives have demonstrated inhibitory effects on ADP-induced platelet aggregation, with IC50 values in the micromolar range. nih.gov

The following table summarizes the identified molecular targets for various derivatives of the 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one scaffold.

Derivative/VariantMolecular TargetBiological Effect
7-Methoxy-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-oneβ-glucosidaseInhibition biosynth.com
Compound 8d-1 (a 4-phenyl derivative)PI3K/mTORDual Inhibition drugbank.com
Compound 32kCDK9Selective Inhibition nih.gov
5-hydroxy-4H-benzo nih.govacs.orgoxazin-3-one derivativesβ2-AdrenoceptorsAgonism acs.orgresearchgate.net
1,2,3-Triazole linked derivativesDNADamage Induction nih.gov
Synthetic derivativesPlatelet AggregationInhibition nih.gov

Detailed Analysis of Ligand-Target Binding Interactions

Detailed studies on the binding kinetics and thermodynamics of 8-Methoxy-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one with its potential targets are not currently available in the scientific literature. However, research on related compounds provides some insights into the possible binding mechanisms.

There is a lack of specific data regarding the binding kinetics (association and dissociation rate constants) and thermodynamic parameters (enthalpy and entropy changes) for the interaction of 8-Methoxy-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one with its targets. Studies on other ligand-protein systems have shown that such data, often obtained through techniques like isothermal titration calorimetry (ITC), can reveal whether a binding event is driven by enthalpy or entropy. nih.gov For example, a study on pyrazine-derived ligands binding to the major urinary protein found that the interaction was enthalpically driven. nih.gov

Information on whether 8-Methoxy-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one acts as an allosteric modulator or an orthosteric binder is not available. However, the diverse biological activities of its derivatives suggest a range of possible interaction mechanisms. For instance, the development of both partial and full agonists for the β2-adrenoceptor from the same chemical scaffold suggests that modifications to the core structure can significantly alter the nature of the ligand-receptor interaction, potentially influencing whether the binding is orthosteric (at the primary binding site) or allosteric (at a secondary site). acs.orgresearchgate.net

Molecular modeling of a potent β2-adrenoceptor agonist derivative with a 5-hydroxy-4H-benzo nih.govacs.orgoxazin-3-one headgroup revealed potential interactions with specific amino acid residues within the receptor's binding pocket, suggesting an orthosteric binding mode. researchgate.net

Modulation of Cellular Pathways and Network Perturbations

While specific transcriptomic and proteomic studies for 8-Methoxy-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one are not published, research on its derivatives demonstrates the ability of this chemical scaffold to modulate various cellular pathways and perturb cellular networks, particularly in the context of cancer.

Derivatives of 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one have been shown to alter the expression of key genes involved in cancer progression. For example, certain derivatives can down-regulate hypoxia-induced genes such as HIF-1α, P21, and VEGF in HepG2 cells. nih.gov In another study, treatment of A549 lung cancer cells with 2H-1,4-benzoxazin-3(4H)-one-linked 1,2,3-triazole derivatives led to changes in the expression of genes related to cell growth and death. nih.gov Furthermore, the selective CDK9 inhibitor, compound 32k, resulted in a rapid decrease in the cellular levels of Mcl-1 and c-Myc, which are critical for tumor cell survival. nih.gov

Consistent with the observed changes in gene expression, derivatives of 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one also affect protein expression and post-translational modifications. Western blot analyses have shown that treatment with certain derivatives can induce DNA damage, as evidenced by the increased expression of γ-H2AX, and promote autophagy, indicated by the increased expression of LC3. nih.gov The CDK9 inhibitor 32k was shown to decrease the phosphorylation of the C-terminal domain of RNA polymerase II (p-Ser2-RNAPII), a direct substrate of CDK9, leading to a reduction in the expression of the anti-apoptotic protein Mcl-1. nih.gov

The table below provides a summary of the observed effects of 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one derivatives on gene and protein expression.

Derivative ClassCell LineEffect on Gene/Protein Expression
Hypoxia-targeted derivativesHepG2Down-regulation of HIF-1α, P21, and VEGF genes nih.gov
1,2,3-Triazole linked derivativesA549Induction of γ-H2AX (DNA damage marker) and LC3 (autophagy marker) proteins nih.gov
CDK9 inhibitor (Compound 32k)MV4-11Decrease in p-Ser2-RNAPII, Mcl-1, and c-Myc protein levels nih.gov

Information regarding the biological actions of 8-Methoxy-2H-benzo[b]oxazin-3(4H)-one is not available in the public domain.

Extensive searches for scientific literature detailing the metabolomic signatures and specific phenotypic consequences of the chemical compound 8-Methoxy-2H-benzo[b]oxazin-3(4H)-one have yielded no specific results.

Therefore, it is not possible to provide an article on the "Mechanistic Elucidation of 8-Methoxy-2H-benzo[B]oxazin-3(4H)-one’s Biological Actions" with the requested detailed sections on metabolomic signatures and phenotypic consequences in in vitro and ex vivo models. The necessary research findings and data to populate such an article are not present in the currently accessible scientific literature.

Preclinical Pharmacological Efficacy and Selectivity of 8 Methoxy 2h Benzo B 1 2 Oxazin 3 4h One

In Vitro Efficacy Evaluation in Cell-Based and Biochemical Assays

Dose-Response Characterization and Potency Determination

There is no publicly available information detailing the dose-response characterization or the potency (e.g., IC₅₀ or EC₅₀ values) of 8-Methoxy-2H-benzo[b]oxazin-3(4H)-one in specific cell-based or biochemical assays. Such studies would be essential to determine the concentration at which the compound elicits a biological response and to understand its potential therapeutic window.

Selectivity Profiling Against Off-Targets and Related Receptors/Enzymes

Information regarding the selectivity profile of 8-Methoxy-2H-benzo[b]oxazin-3(4H)-one is not available. Selectivity profiling is a critical step in preclinical drug development to assess the potential for off-target effects, which can lead to adverse reactions. For other derivatives of the benzoxazinone (B8607429) scaffold, selectivity is a key focus of investigation.

High-Throughput Screening (HTS) and Hit-to-Lead Optimization

It is not documented in the available literature whether 8-Methoxy-2H-benzo[b]oxazin-3(4H)-one was identified through a high-throughput screening campaign or what, if any, hit-to-lead optimization efforts have been undertaken for this specific molecule. HTS is a common starting point for the discovery of novel drug candidates, and the subsequent optimization is crucial for improving potency, selectivity, and pharmacokinetic properties.

In Vivo Efficacy Assessment in Non-Human Disease Models

Selection and Justification of Appropriate Animal Models

There are no published studies that describe the use of 8-Methoxy-2H-benzo[b]oxazin-3(4H)-one in any non-human disease models. The choice of an appropriate animal model is contingent on the therapeutic area of interest and the specific biological target of the compound.

Efficacy Endpoints and Outcome Measures in Preclinical Models

As there are no reported in vivo studies for 8-Methoxy-2H-benzo[b]oxazin-3(4H)-one, no efficacy endpoints or outcome measures have been defined for this compound in preclinical models.

Comparative Efficacy with Established Reference Compounds

For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives has been synthesized and evaluated for anticancer activity. In one study, a derivative demonstrated superior efficacy in reducing the viability of A549 (lung carcinoma), DLD-1 (colorectal adenocarcinoma), and MV4-11 (acute myeloid leukemia) cell lines when compared to the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. nih.gov

Another area of investigation for this scaffold is in the treatment of hematologic malignancies. A novel derivative, identified as compound 32k , was developed as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). nih.gov While a direct comparison to a specific reference compound in the same study is not detailed, its potent activity and selective nature suggest a promising profile for this class of inhibitors. nih.gov

Furthermore, derivatives of the related 4H-benzo[e] nih.govnih.govoxazin-4-one scaffold have been synthesized as analogues of the PI3Kβ inhibitor TGX-221. monash.edu Certain compounds with an isosteric replacement of the core structure showed comparable activity to the TGX-221 analogues, highlighting the potential of the benzoxazinone scaffold in kinase inhibition. monash.edu

The table below summarizes the comparative activities of some 2H-benzo[b] nih.govmyskinrecipes.comoxazin-3(4H)-one derivatives against reference compounds, where data is available.

Derivative/AnalogTherapeutic TargetCell Line(s)Reference CompoundComparative Activity
2H-1,4-benzoxazin-3(4H)-one derivativeAnticancerA549, DLD-1, MV4-11ErlotinibSuperior reduction in cell viability nih.gov
32k (CDK9 inhibitor)CDK9MV4-11Not specifiedPotent and selective inhibition nih.gov
4H-benzo[e] nih.govnih.govoxazin-4-one analogPI3KβNot specifiedTGX-221 analoguesComparable activity monash.edu

Investigation of In Vivo Target Engagement

The in vivo target engagement of specific 8-Methoxy-2H-benzo[b] nih.govmyskinrecipes.comoxazin-3(4H)-one derivatives is an area requiring further research. However, studies on related compounds provide evidence of target interaction within a biological system.

For the selective CDK9 inhibitor 32k , short-term treatment in vivo led to a rapid, dose-dependent decrease in the phosphorylation of serine 2 of the RNA polymerase II C-terminal domain (p-Ser2-RNAPII), a direct substrate of CDK9. nih.gov This was accompanied by a reduction in the levels of downstream proteins Mcl-1 and c-Myc, confirming engagement with the intended target and its signaling pathway. nih.gov This target engagement translated to significant antitumor efficacy in xenograft models of multiple hematological tumors with intermittent dosing. nih.gov

In another study, a 4-phenyl-2H-benzo[b] nih.govmyskinrecipes.comoxazin-3(4H)-one derivative, 8d-1 , was identified as a potent PI3K/mTOR dual inhibitor. drugbank.com While direct measurement of in vivo target phosphorylation was not reported, the compound demonstrated significant tumor growth inhibition (TGI) of 87.7% in a Hela tumor xenograft model. drugbank.com This profound in vivo efficacy strongly suggests successful engagement with its intended PI3K/mTOR targets within the tumor tissue. drugbank.com The compound also exhibited favorable pharmacokinetic properties, including oral bioavailability. drugbank.com

The table below outlines the findings related to in vivo target engagement for representative 2H-benzo[b] nih.govmyskinrecipes.comoxazin-3(4H)-one derivatives.

DerivativeIntended TargetIn Vivo ModelEvidence of Target Engagement
32k CDK9Hematological tumor xenograftsDose-dependent decrease in cellular p-Ser2-RNAPII, Mcl-1, and c-Myc levels nih.gov
8d-1 PI3K/mTORHela tumor xenograftSignificant tumor growth inhibition (87.7%) drugbank.com

Information regarding the metabolic transformations and preclinical pharmacokinetics of 8-Methoxy-2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one is not available in the public domain.

Extensive searches of scientific literature and databases have yielded no specific studies on the metabolic transformations or preclinical pharmacokinetics of the chemical compound 8-Methoxy-2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one.

While research exists for structurally related compounds within the benzoxazinone class, the explicit data required to detail the in vitro metabolic stability, metabolite identification, and the role of specific enzyme systems for 8-Methoxy-2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one are not published. Similarly, there is no available information concerning its absorption, distribution, excretion, oral bioavailability, or excretion pathways in preclinical models.

Therefore, it is not possible to generate an article that adheres to the requested scientific outline focusing solely on this specific compound. The foundational data for the following sections and subsections are absent from the available scientific literature:

Metabolic Transformations and Preclinical Pharmacokinetics of 8 Methoxy 2h Benzo B 1 2 Oxazin 3 4h One

Absorption, Distribution, and Excretion (ADE) in Preclinical Models

Excretion Pathways and Mass Balance Studies

Without primary research data on 8-Methoxy-2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Computational and Chemoinformatic Studies of 8 Methoxy 2h Benzo B 1 2 Oxazin 3 4h One

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the intrinsic electronic and structural properties of a molecule. These calculations solve approximations of the Schrödinger equation to map the electron distribution and energy of the molecular system, which in turn dictates its geometry, stability, and reactivity.

Energy minimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the ground-state conformation. For derivatives of the 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one scaffold, energy minimization is a critical first step before further computational analysis, such as docking. nih.gov This process reveals the most stable and thus most probable shape of the molecule.

Studies on related structures have identified specific conformational characteristics. For instance, crystallographic analysis of a similar benzoxazine (B1645224) derivative revealed that the six-membered oxazinane ring adopts a "sofa" conformation. nih.gov In the case of 8-Methoxy-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one, conformational analysis would explore the rotational freedom of the methoxy (B1213986) group relative to the benzoxazinone (B8607429) core to identify the lowest energy state. The lack of low-lying torsional modes for the methoxy group in related aromatic ethers suggests it has a preferred, stable orientation. colostate.edu

Table 1: Common Methods for Energy Minimization and Conformational Analysis

Method/SoftwarePrincipleApplication
Density Functional Theory (DFT) A quantum mechanical method that models electron correlation to calculate the electronic structure of molecules.Used to obtain highly accurate optimized geometries and relative energies of different conformers.
Molecular Mechanics (e.g., MMFF94, UFF) Uses classical physics and parameterized force fields to calculate potential energy.Faster than quantum methods, suitable for scanning large conformational spaces of flexible molecules.
Semi-empirical methods (e.g., AM1, PM3) A simplified quantum approach that uses experimental parameters to speed up calculations.Offers a balance between the speed of molecular mechanics and the rigor of ab initio quantum methods.

Quantum chemical calculations are powerful tools for predicting the reactivity of a molecule and simulating potential reaction pathways. By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and atomic charges, researchers can identify the most likely sites for electrophilic and nucleophilic attack.

For the broader class of benzoxazinones, DFT calculations have been employed to elucidate formation mechanisms. nih.gov For example, simulations can map the energy profile of a proposed reaction, identifying transition states and energy barriers that must be overcome. nih.gov This allows for the validation of a proposed synthetic route, such as a Favorskii-like rearrangement leading to the formation of the benzo nih.govacs.orgoxazin-3(4H)-one structure. nih.gov Such simulations are crucial for optimizing reaction conditions and understanding unexpected product formations. nih.govresearchgate.net

Molecular Docking and Molecular Dynamics Simulations for Target Interaction

To understand how a molecule like 8-Methoxy-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one might function as a therapeutic agent, it is essential to study its interaction with biological targets, typically proteins. Molecular docking and molecular dynamics simulations are the primary computational techniques used for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method involves sampling a vast number of possible conformations and positions of the ligand within the binding pocket and scoring them based on their binding affinity. The resulting models provide hypotheses about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Derivatives of the 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one scaffold have been extensively studied using molecular docking against various therapeutic targets. These studies reveal how different substituents on the benzoxazinone core influence binding affinity and selectivity. For example, docking studies have explored these derivatives as potential inhibitors of bacterial gyrase, glucosamine-6-phosphate synthase, and Epidermal Growth Factor Receptor (EGFR). researchgate.netresearchgate.netresearchgate.net The insights from these studies are directly applicable to understanding the potential interactions of the 8-methoxy derivative.

Table 2: Examples of Molecular Docking Studies on Benzoxazinone Derivatives

Derivative ClassProtein TargetKey Interacting ResiduesPredicted InteractionsDocking Score (Example)Reference
2-Chloro-8-methoxy-3-aryl- nih.govresearchgate.netbenzoxazinesBacterial GyraseNot specifiedATP-binding domain interactionNot specified researchgate.net
2H-1,4-Benzoxazin-3(4H)-one derivativesGlucosamine-6-Phosphate SynthaseNot specifiedHydrogen bonds, hydrophobic interactionsNot specified researchgate.net
Benzimidazole-benzoxazine hybridsEpidermal Growth Factor Receptor (EGFR)Leu718, Val726, Lys745, Met793Hydrogen bond with Met793, π-π stacking-9.4 kcal/mol researchgate.net
C-3 tethered 2-oxo-benzo nih.govacs.orgoxazinesPeroxisome proliferator-activated receptor γ (PPARγ)Arg288, Ser289, His323, His449Hydrogen bonds, π-π stacking-10.2 kcal/mol nih.gov
Benzothieno[3,2-d]pyrimidin-4-one derivativesCyclooxygenase-2 (COX-2)Arg-120, Tyr-355Hydrogen bonds, van der Waals interactionsNot specified nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of all atoms in the system according to the laws of physics, MD can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding.

MD simulations have been used to validate the docking results for benzoxazinone derivatives. nih.govnih.gov These simulations, often run for nanoseconds, can confirm that the key interactions predicted by docking are maintained over time, lending greater confidence to the proposed binding model. acs.orgnih.gov This analysis is crucial for ensuring that a potential drug candidate forms a stable and lasting interaction with its target. nih.gov

De Novo Design and Virtual Screening for Novel Ligands

The 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one core, including the 8-methoxy substituted variant, serves as a valuable scaffold in drug design. A scaffold is a core molecular structure upon which new functional groups can be added to create a library of novel compounds with diverse properties.

Virtual Screening: This chemoinformatic technique involves computationally docking large libraries of compounds against a target protein to identify potential "hits" with high binding affinity. In one study, a library of 50,000 small molecules was screened against Glycogen Synthase Kinase 3β (GSK-3β), leading to the identification of a potent benzoxazine-based inhibitor. nih.gov This demonstrates how the scaffold can be used to discover novel leads for various diseases. nih.gov

De Novo Design and Molecular Hybridization: This strategy involves the rational design of new molecules by combining pharmacologically active fragments. nih.gov Researchers have designed and synthesized novel inhibitors by using the benzoxazinone structure as a foundation, a process known as structure-based drug design. nih.gov For example, the 2H-1,4-Benzoxazin-3(4H)-one scaffold has been intentionally modified with a 1,2,3-triazole moiety to create hybrid molecules with enhanced anti-inflammatory activity. nih.gov This approach has also been used to develop potent PI3K/mTOR dual inhibitors for cancer therapy, underscoring the versatility of the benzoxazinone skeleton in creating new therapeutic agents. drugbank.com

Machine Learning and Artificial Intelligence Applications in Compound Optimization

The application of machine learning (ML) and artificial intelligence (AI) in the optimization of bioactive compounds represents a paradigm shift from traditional trial-and-error methodologies. These technologies can navigate the vast chemical space to identify derivatives with enhanced efficacy, better safety profiles, and desirable physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A foundational application of machine learning in chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For the broader class of benzoxazinone derivatives, QSAR studies have been instrumental in identifying key structural features that govern their biological effects, such as antiplatelet or herbicidal activity. nih.govnih.gov For instance, a three-dimensional QSAR (3D-QSAR) study on substituted benzoxazinones as antiplatelet agents utilized the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach coupled with multiple linear regression (MLR) to build predictive models. nih.gov These models consider steric, electrostatic, and hydrophobic fields as descriptors to quantify the impact of structural modifications on activity. nih.gov

A typical QSAR study involves the following steps:

Data Collection: Assembling a dataset of benzoxazinone analogs with their experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Employing machine learning algorithms, such as MLR, partial least squares (PLS), support vector machines (SVM), or random forests, to create a predictive model.

Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques. nih.gov

Descriptor Type Examples Relevance in Compound Optimization
Steric Molecular Volume, Surface AreaInfluences how the molecule fits into a biological target's binding site.
Electronic Dipole Moment, Partial ChargesGoverns electrostatic interactions with the target, such as hydrogen bonds.
Hydrophobic LogP (Partition Coefficient)Affects membrane permeability, solubility, and hydrophobic interactions with the target. nih.govacs.org
Topological Connectivity IndicesEncodes information about the branching and connectivity of the molecular graph.

Generative AI and De Novo Drug Design

Generative models, such as Recurrent Neural Networks (RNNs) using Long Short-Term Memory (LSTM) units and Variational Autoencoders (VAEs), can learn the underlying patterns in a given set of molecules. nih.gov By training on a library of known bioactive compounds, including the benzoxazinone scaffold, these models can generate new, synthetically feasible molecules that are optimized for specific endpoints.

AI Model Application in Compound Optimization Potential for 8-Methoxy-2H-benzo[b] nih.govcognizant.comoxazin-3(4H)-one
Recurrent Neural Networks (RNNs) Generation of novel molecular structures represented as SMILES strings. nih.govDesigning novel derivatives by learning the syntax of chemical structures.
Variational Autoencoders (VAEs) Optimization of molecular properties in a continuous latent space.Fine-tuning properties like binding affinity or solubility of new analogs.
Generative Adversarial Networks (GANs) Generating realistic molecules that are indistinguishable from real ones.Creating diverse libraries of benzoxazinone derivatives for virtual screening.
Large Language Models (LLMs) for Chemistry Scaffold-hopping and lead optimization by treating molecules as a chemical language. arxiv.orgProposing modifications to the core structure to enhance desired attributes while preserving key features. arxiv.org

Predictive Modeling of ADMET Properties

A significant hurdle in drug development is the high attrition rate of candidates due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Machine learning models are increasingly being used to predict these properties early in the discovery process, allowing for the prioritization of compounds with a higher likelihood of success.

Oral bioavailability

Blood-brain barrier penetration

Metabolic stability

Potential for off-target effects and toxicity youtube.com

Future Perspectives and Strategic Research Trajectories for 8 Methoxy 2h Benzo B 1 2 Oxazin 3 4h One

Exploration of Novel Biological Activities and Emerging Therapeutic Applications

The broad-spectrum biological activities of the benzoxazinone (B8607429) class suggest a wealth of untapped potential for the 8-methoxy derivative. nih.gov Research has established that benzoxazinones exhibit anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govjddtonline.info A key future direction is to systematically screen 8-Methoxy-2H-benzo[b] nih.govwisdomlib.orgoxazin-3(4H)-one against a diverse panel of therapeutic targets.

Anticancer Potential: Benzoxazinone derivatives have shown efficacy against various cancer cell lines, including liver, breast, and colon cancer. nih.govresearchgate.net Their mechanism often involves a multi-targeted approach, modulating several oncogenic pathways simultaneously. nih.gov For instance, derivatives like ZAK-I-57 have demonstrated superior tumor-suppressive effects compared to standard treatments like sorafenib (B1663141) in hepatocellular carcinoma (HCC) models. nih.gov This is achieved by downregulating oncogenic proteins such as EGFR and c-Myc and promoting apoptosis. nih.govresearchgate.net Some derivatives also act by stabilizing G-quadruplex structures in the c-Myc gene promoter, a novel strategy for cancer therapy. researchgate.net Future studies should investigate if the 8-methoxy substitution enhances this multi-targeting capability or provides selectivity for specific cancer types.

Antiviral Activity: Benzoxazinones are recognized as serine protease inhibitors, a mechanism crucial for combating certain viruses. mdpi.com They have been identified as potential agents against Herpes Virus type 1 (HSV-1) by interacting with the serine residue in the enzyme's active site. mdpi.com Given that viral proteases are key therapeutic targets, exploring the inhibitory action of 8-Methoxy-2H-benzo[b] nih.govwisdomlib.orgoxazin-3(4H)-one against a range of viral proteases, including those from human coronavirus, is a logical next step. nih.gov

Other Therapeutic Avenues: The benzoxazinone core has been linked to a variety of other pharmacological effects, including the inhibition of human leukocyte elastase for treating inflammatory conditions, antifungal activity, and potential as central nervous system agents. wisdomlib.orggoogle.com The 8-methoxy group could modulate these activities, and systematic screening is warranted to uncover novel applications, for instance, as mineralocorticoid receptor antagonists for treating hypertension and cardiac failure. google.com

Table 1: Investigated Biological Activities of Benzoxazinone Derivatives

Biological Activity Target/Mechanism Investigated Derivatives Reference
Anticancer (Hepatocellular Carcinoma) Multi-target (EGFR, c-Myc, Bcl-2, Bax) ZAK-I-57, ZAK-I-64, ZAK-I-68 nih.govresearchgate.net
Anticancer c-Myc G-quadruplex stabilization Various new derivatives researchgate.net
Antiviral (Herpes Virus Type 1) Serine protease inhibition (Ser129) Series of 18 derivatives mdpi.com
Anti-inflammatory Human leukocyte elastase inhibition General benzoxazin-4-ones wisdomlib.org
Antimicrobial (Mycobacterium tuberculosis) MarP and HtrA1 inhibition BO43 rsc.orgacs.org

Development of Advanced Delivery Systems and Formulation Strategies

A significant hurdle for many natural and synthetic compounds is poor bioavailability, often stemming from low water solubility and instability. acs.org Future research must focus on advanced delivery systems to enhance the therapeutic efficacy of 8-Methoxy-2H-benzo[b] nih.govwisdomlib.orgoxazin-3(4H)-one.

Lipophilicity Enhancement: The aqueous solubility-lipophilicity balance is crucial for agrochemical and drug design. nih.gov Research on other benzoxazinones has shown that enhancing lipophilicity can empower their phytotoxic effects, making them more effective as natural herbicide models. nih.gov This principle can be applied to drug development, where optimizing lipophilicity could improve membrane permeability and cellular uptake of the 8-methoxy derivative.

Host-Guest Encapsulation: A promising strategy to overcome poor water solubility and stability is encapsulation within water-soluble hosts. acs.org

Cucurbiturils: These macrocyclic molecules can encapsulate guest compounds in their hydrophobic cavity. This not only improves solubility but can also shift the pKa of the guest, potentially stabilizing the more active form of the drug. acs.org For aminophenoxazinones, a related class, encapsulation in cucurbit rsc.orguril (CB7) was shown to enhance bioactivity. acs.org

Liposomes: Targeted drug delivery systems, such as liposomes coated with specific antibodies, can deliver the compound directly to the site of action, increasing efficacy and reducing systemic toxicity. google.com

Formulation as Wettable Powders: For certain applications, such as in agriculture or as topical agents, formulation as a wettable powder can be effective. A study on 2-methyl-3,1-(4H)-benzoxazin-4-one demonstrated that a wettable powder formulation significantly increased its antifungal effectiveness against pathogenic fungi like Sclerotium rolfsii and Rhizoctonia solani. eg.net

Integration of Multi-Omics Data for Holistic Understanding of Compound Action

To fully comprehend the therapeutic potential of 8-Methoxy-2H-benzo[b] nih.govwisdomlib.orgoxazin-3(4H)-one, a systems-level understanding of its mechanism of action is essential. Integrating multi-omics data provides a holistic view of how the compound interacts with biological systems.

Network Pharmacology and Molecular Docking: This integrative approach has been successfully used to evaluate benzoxazinone derivatives as multi-target agents for HCC. nih.gov By combining network pharmacology to predict compound-target interactions with molecular docking to visualize binding affinities, researchers can identify key oncogenic targets and understand the synergistic effects of the compound. nih.govresearchgate.net This approach can predict the anti-HCC potential of 8-Methoxy-2H-benzo[b] nih.govwisdomlib.orgoxazin-3(4H)-one and guide further experimental validation.

Proteomics and Transcriptomics: These technologies are vital for identifying drug targets and understanding cellular responses.

Proteomics: Mass spectrometry-based proteomics can identify proteins that directly interact with a compound. This was used to find that a benzoxazinone inhibitor of the M. tuberculosis protease MarP also targets another essential enzyme, HtrA1, which was missed in initial genetic screens. rsc.org This highlights that even target-selected drugs can have multiple mechanisms of action. acs.org

Transcriptional Analysis: Analyzing changes in gene expression following treatment can reveal the pathways affected by the compound. rsc.org This approach has been used to elucidate the mechanisms of small molecules against M. tuberculosis, identifying critical pathways in metabolism and lipid biosynthesis. rsc.org

Metabolomics: Studying the metabolic profile of cells or organisms after treatment can provide insights into the functional consequences of target engagement. For instance, metabolomic analysis of wheat varieties has correlated benzoxazinoid concentrations with resistance to Fusarium Head Blight, demonstrating their role in plant defense. researchgate.net

Challenges and Opportunities in Translational Research of Benzoxazinone Derivatives

Translating a promising compound from the laboratory to clinical use is fraught with challenges, but the unique properties of benzoxazinones also present significant opportunities.

Challenges:

"Undruggable" Targets: Many benzoxazinones target transcription factors like c-Myc, which are historically considered "undruggable" due to their lack of a defined binding pocket and nuclear localization. mednexus.org

Pharmacokinetics: Some benzoxazinone derivatives exhibit rapid metabolism by liver microsomes, which could limit their systemic efficacy and presents a hurdle for drug development. acs.org

Resistance: As with any therapeutic agent, the potential for microorganisms or cancer cells to develop resistance is a constant challenge. researchgate.net

Opportunities:

Multi-Target Action: The polypharmacological nature of benzoxazinones is a major advantage. nih.gov By hitting multiple targets, they can be more effective against complex diseases like cancer and may reduce the likelihood of drug resistance. nih.govnih.gov

Overcoming Drug Resistance: The c-Myc signaling pathway is implicated in therapy resistance. researchgate.net Compounds that target this pathway could be used to resensitize resistant tumors to conventional therapies.

Broad-Spectrum Applications: The diverse biological activities of benzoxazinones open up opportunities in various fields, from oncology and virology to agriculture, where they can serve as templates for natural herbicides. jddtonline.infonih.gov

Favorable Drug-Like Properties: Studies on derivatives like ZAK-I-57 have shown excellent ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, including high gastrointestinal absorption and a good safety profile, indicating their potential for clinical development. nih.govnih.gov

Collaborative Research and Interdisciplinary Approaches in Chemical Biology

The successful development of 8-Methoxy-2H-benzo[b] nih.govwisdomlib.orgoxazin-3(4H)-one will require a concerted, interdisciplinary effort. The journey from initial synthesis to a potential therapeutic agent involves expertise from multiple scientific domains.

Synthesis and Medicinal Chemistry: Organic chemists are needed to develop efficient and scalable synthetic routes for the parent compound and its analogues. wisdomlib.org This versatility in synthesis allows for the creation of compound libraries to explore structure-activity relationships (SAR). wisdomlib.orgnih.gov

Computational and Chemical Biology: Computational chemists can use modeling techniques like QSAR (Quantitative Structure-Activity Relationship), molecular docking, and network pharmacology to predict activity, identify targets, and guide the design of more potent and selective derivatives. mdpi.comnih.gov Chemical biologists can then use these compounds as probes to study complex biological processes. researchgate.net

Pharmacology and Biology: Collaboration with pharmacologists and biologists is crucial for in vitro and in vivo testing. iscbindia.com This includes screening for biological activity, elucidating mechanisms of action through cellular and molecular biology techniques, and evaluating efficacy and safety in disease models. nih.goviscbindia.com

Formulation Science: Experts in drug delivery are essential for developing formulations that overcome challenges like poor solubility and stability, ensuring the compound can reach its target effectively in a biological system. google.comacs.org

This collaborative framework, bridging the gap between natural product synthesis, computational design, and biological validation, is fundamental to unlocking the full therapeutic potential of benzoxazinone derivatives and advancing them through the drug discovery pipeline. researchgate.netkit.edu

Table 2: List of Mentioned Compounds

Compound Name Chemical Class
8-Methoxy-2H-benzo[b] nih.govwisdomlib.orgoxazin-3(4H)-one Benzoxazinone
2-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one Benzoxazinone
2-aminophenoxazin-3-one Aminophenoxazinone
2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one (DIBOA) Benzoxazinone
2-methyl-3,1-(4H)-benzoxazin-4-one Benzoxazinone
6-chloro-2-(2′-methylphenyl)-4H-1,3-benzoxazin-4-one (BO43) Benzoxazinone
7-methoxy-2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one (DIMBOA) Benzoxazinone
Sorafenib Kinase Inhibitor
ZAK-I-57 Benzoxazinone Derivative
ZAK-I-64 Benzoxazinone Derivative
ZAK-I-68 Benzoxazinone Derivative
Doxorubicin Anthracycline Chemotherapy
Cucurbit rsc.orguril (CB7) Macrocyclic Host Molecule
Erlotinib EGFR Inhibitor
Citalopram Antidepressant (SSRI)

Q & A

Basic: What are the most reliable synthetic routes for 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one?

Methodological Answer:
The compound can be synthesized via Smiles rearrangement under microwave irradiation, which reduces reaction time and improves yield compared to conventional heating. Key steps include cyclization of substituted phenols with amines/amides and optimization of solvent systems (e.g., DMF or ethanol). Reaction progress should be monitored via TLC (e.g., cyclohexane:ethyl acetate 2:1) and confirmed by NMR for purity .

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:
Structural elucidation combines X-ray crystallography for bond-length/angle determination and DFT (Density Functional Theory) computational modeling to validate stereochemistry and electronic properties. NIST Standard Reference Data provides benchmark spectral libraries (e.g., IR, MS) for cross-verification .

Advanced: What mechanisms underlie its reported biological activity (e.g., antimicrobial, anticancer)?

Methodological Answer:
Preliminary studies suggest interactions with enzymatic targets (e.g., microbial DNA gyrase or cancer-related kinases). Methodologies include:

  • Molecular docking simulations to predict binding affinities.
  • In vitro binding assays (e.g., SPR or ITC) to quantify target interactions.
  • SAR analysis to correlate substituent modifications (e.g., methoxy position) with activity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from substituent positional isomerism (e.g., 6-methoxy vs. 8-methoxy derivatives) or assay conditions. Researchers should:

  • Compare structural analogs (e.g., 2-Ethyl-7-(hydroxymethyl) derivatives) using standardized assays.
  • Validate results via orthogonal assays (e.g., MIC for antimicrobials vs. cell viability for anticancer).
  • Use meta-analysis frameworks to contextualize data .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core modifications : Introduce substituents (e.g., halogens, alkyl chains) at positions 2, 7, or 8.
  • Biological testing : Use dose-response curves (IC50/EC50) in disease-relevant models (e.g., cancer cell lines).
  • Computational tools : Apply QSAR models to predict activity cliffs and guide synthesis .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC-PDA with C18 columns (acetonitrile/water gradient) monitors degradation products.
  • Thermogravimetric analysis (TGA) assesses thermal stability.
  • Store under inert atmosphere (N2) at -20°C to prevent oxidation .

Advanced: How does the methoxy group influence reactivity in synthetic transformations?

Methodological Answer:
The methoxy group acts as an electron-donating group , directing electrophilic substitution to the para position. For example:

  • Nucleophilic aromatic substitution requires deprotection (e.g., BBr3 demethylation).
  • Photostability assays reveal susceptibility to UV-induced demethoxylation, critical for material science applications .

Advanced: What theoretical frameworks guide mechanistic studies of its reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) theory explains regioselectivity in cycloadditions.
  • Marcus theory models electron-transfer steps in redox reactions.
  • Link experiments to conceptual frameworks (e.g., HSAB theory for ligand design) .

Basic: What green chemistry approaches are applicable to its synthesis?

Methodological Answer:

  • Solvent-free microwave synthesis reduces waste.
  • Biocatalytic methods using lipases or oxidoreductases for enantioselective steps.
  • Atom economy optimization via tandem reactions (e.g., one-pot cyclization-functionalization) .

Advanced: How to investigate its metabolic pathways in biological systems?

Methodological Answer:

  • LC-HRMS/MS identifies phase I/II metabolites (e.g., glucuronidation).
  • Isotope labeling (e.g., ¹⁴C-methoxy) tracks metabolic fate.
  • CYP450 inhibition assays evaluate drug-drug interaction risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.